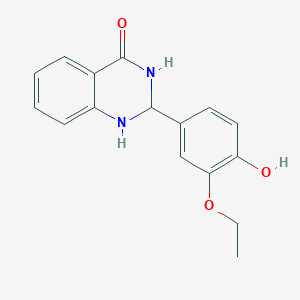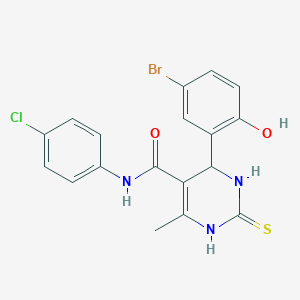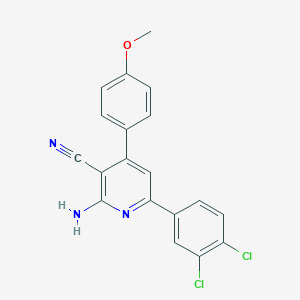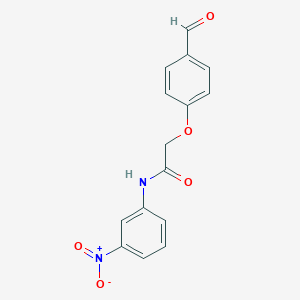
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxy and hydroxy-substituted phenyl ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-hydroxybenzaldehyde and anthranilic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the quinazolinone core.
Final Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, derivatives of quinazolinones, including this compound, are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the ethoxy and hydroxy groups may enhance its bioactivity and selectivity towards certain biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the ethoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the ethoxy group, which may result in different biological activity.
2-(3-Methoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and bioactivity.
2-(3-Ethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
The presence of both the ethoxy and hydroxy groups in 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one makes it unique compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
303138-18-3 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-9-10(7-8-13(14)19)15-17-12-6-4-3-5-11(12)16(20)18-15/h3-9,15,17,19H,2H2,1H3,(H,18,20) |
Clave InChI |
ZFOBUASHBWOBSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{5-[(1-[1,1'-biphenyl]-4-yl-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B416228.png)
![ethyl 4-(5-{[1-(3-methylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B416229.png)
![ethyl 4-(5-{[2-oxo-5-phenyl-1-(6-quinolinyl)-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B416232.png)
![ethyl 4-(5-{[1-(3,4-dimethylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B416233.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
![ethyl 4-{[1-(4-isopropylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoate](/img/structure/B416236.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416238.png)
![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416243.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)

![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B416246.png)


